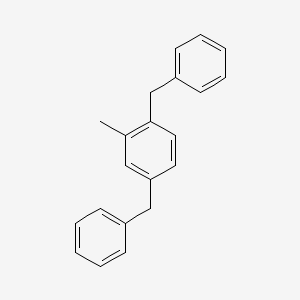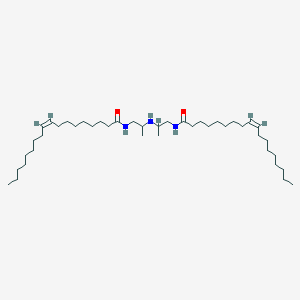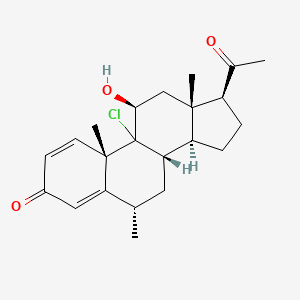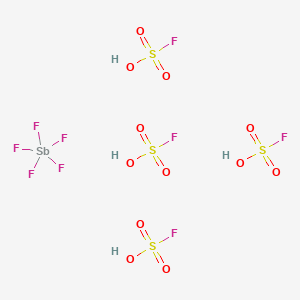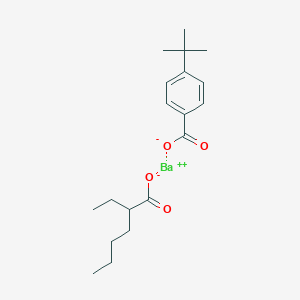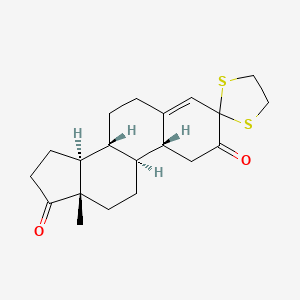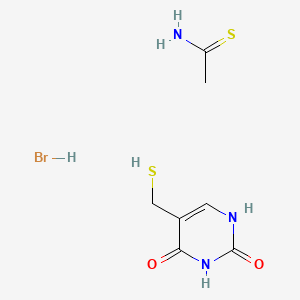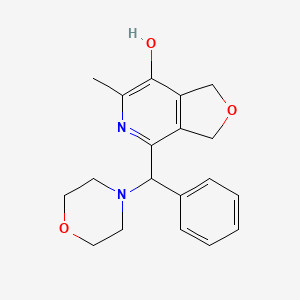
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a furo[3,4-c]pyridine core, which is further substituted with a morpholinobenzyl group and a hydroxyl group at specific positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo[3,4-c]pyridine ring system.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the furo[3,4-c]pyridine core through alkylation reactions.
Attachment of the Morpholinobenzyl Group: The morpholinobenzyl group is attached to the 4-position of the furo[3,4-c]pyridine core via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced at the 7-position through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the morpholinobenzyl group to a simpler amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the morpholinobenzyl group may produce primary amines.
Applications De Recherche Scientifique
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol: A similar compound with a simpler structure, lacking the morpholinobenzyl group.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride: A hydrochloride salt form of a similar compound.
Uniqueness
1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol is unique due to the presence of the morpholinobenzyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.
Propriétés
Numéro CAS |
79784-17-1 |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
6-methyl-4-[morpholin-4-yl(phenyl)methyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol |
InChI |
InChI=1S/C19H22N2O3/c1-13-19(22)16-12-24-11-15(16)17(20-13)18(14-5-3-2-4-6-14)21-7-9-23-10-8-21/h2-6,18,22H,7-12H2,1H3 |
Clé InChI |
TUJGYSXBRPOLHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(COC2)C(=N1)C(C3=CC=CC=C3)N4CCOCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


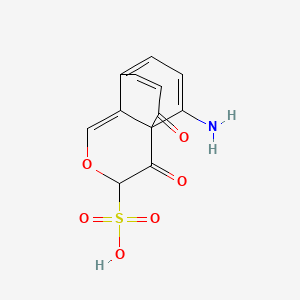
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
